molecular formula C8H5F3O4 B2475064 3-Hydroxy-5-(trifluoromethoxy)benzoic acid CAS No. 1163141-52-3

3-Hydroxy-5-(trifluoromethoxy)benzoic acid

Cat. No. B2475064
CAS RN: 1163141-52-3
M. Wt: 222.119
InChI Key: ODXFYLCLJCPTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative. It has a molecular formula of C8H5F3O3 and a molecular weight of 206.12 . The compound contains a trifluoromethoxy group attached to the benzene ring, which is known to contribute to the acidity of the carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)c1cccc(OC(F)(F)F)c1 . The InChI representation is InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) .


Physical And Chemical Properties Analysis

The melting point of this compound is reported to be between 89-92 °C . Other physical and chemical properties specific to this compound are not detailed in the search results.

Scientific Research Applications

Antibacterial Activity

3-Hydroxy benzoic acid derivatives have demonstrated various biological properties, including antimicrobial effects. A study focusing on novel ester/hybrid derivatives of 3-Hydroxy benzoic acid revealed potential antibacterial activity, suggesting its applicability in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Role in Biosynthesis of Natural Products

3-Hydroxy benzoic acid is a precursor for a variety of natural products, including naphthalenic and benzenic ansamycins and the family of mitomycins. Its role in the biosynthesis of these products has been explored, providing insight into molecular genetics and chemical perspectives of AHBA-derived natural products (Kang, Shen, & Bai, 2012).

Inorganic-Organic Hybrid Frameworks

Research has been conducted on inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters using 3,4,5-Tris(carboxymethoxy)benzoic acid. These frameworks have potential applications in various fields, including materials science (Yang et al., 2015).

Fluorescence Probes

3-Hydroxy benzoic acid derivatives have been used in the development of novel fluorescence probes. These probes are designed to detect reactive oxygen species and distinguish specific species, highlighting their importance in biological and chemical research (Setsukinai et al., 2003).

Electrochemical Behavior

Studies on 2-hydroxy-5-azo-benzoic acid and related compounds have provided insights into their electrochemical behavior. This research is significant for understanding the electrochemical reduction and potential applications in electrochemistry (Mandić, Nigović, & Šimunić, 2004).

Supramolecular and Macromolecular Columns

Research on tapered monodendritic building blocks, including derivatives of 3,4,5-tris(carboxymethoxy)benzoic acid, has shown their ability to form supramolecular and macromolecular columns. These findings are crucial for the development of new materials with specific properties (Percec et al., 1998).

Safety and Hazards

The safety data sheet for a related compound suggests that it may cause skin and eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling the compound .

properties

IUPAC Name

3-hydroxy-5-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4/c9-8(10,11)15-6-2-4(7(13)14)1-5(12)3-6/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXFYLCLJCPTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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